molecular formula C8H7NOS B1456270 Benzo[d]thiazol-7-ylmethanol CAS No. 1780141-37-8

Benzo[d]thiazol-7-ylmethanol

Cat. No.: B1456270
CAS No.: 1780141-37-8
M. Wt: 165.21 g/mol
InChI Key: KAWZXBGHYZRUQA-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-7-ylmethanol is a heterocyclic compound that features a benzothiazole ring system with a methanol group attached at the 7th position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Scientific Research Applications

Benzo[d]thiazol-7-ylmethanol and its derivatives have a wide range of applications in scientific research:

Safety and Hazards

Benzo[d]thiazol-7-ylmethanol may be harmful if swallowed and may cause skin and eye irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Benzothiazole derivatives have shown promise in various fields, particularly in medicinal chemistry due to their diverse biological activities . Future research could focus on the design and development of new benzothiazole derivatives with enhanced biological activities, as well as further investigation into their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzo[d]thiazol-7-ylmethanol can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzenethiol with formaldehyde under acidic conditions. Another method includes the reaction of 2-aminobenzenethiol with aldehydes or ketones, followed by oxidation to form the benzothiazole ring .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Electrosynthesis, which uses electricity to drive chemical reactions, is a popular method due to its efficiency and eco-friendliness. For example, the reaction of aniline derivatives with ammonium thiocyanate in the presence of sodium bromide as an electrolyte can produce benzothiazole derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions: Benzo[d]thiazol-7-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Benzothiazole: The parent compound with a similar ring structure but without the methanol group.

    2-Aminobenzothiazole: Contains an amino group at the 2nd position instead of a methanol group.

    Benzothiazole-2-thiol: Features a thiol group at the 2nd position.

Uniqueness: Benzo[d]thiazol-7-ylmethanol is unique due to the presence of the methanol group at the 7th position, which imparts distinct chemical and biological properties. This functional group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1,3-benzothiazol-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NOS/c10-4-6-2-1-3-7-8(6)11-5-9-7/h1-3,5,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWZXBGHYZRUQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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